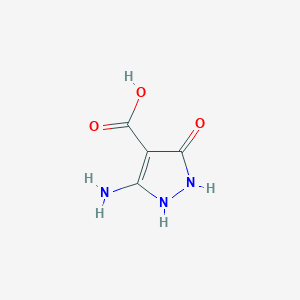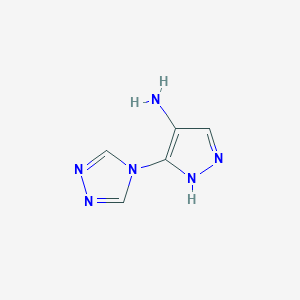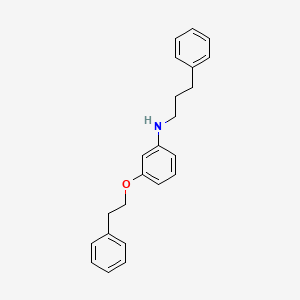![molecular formula C19H25NO B1385319 N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline CAS No. 1040682-81-2](/img/structure/B1385319.png)
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline
Overview
Description
“N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline” is a chemical compound with the molecular formula C19H25NO . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline” is characterized by the presence of an aniline group (a benzene ring attached to an amine), an isopropyl group, and a methylphenoxy group . The exact spatial arrangement of these groups would depend on the specific synthetic route used and the conditions under which the compound is stored or used.Physical And Chemical Properties Analysis
“N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline” has a molecular weight of 283.41 . Other physical and chemical properties, such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume, are not available in the sources I found .Scientific Research Applications
Metabolic Pathways
- Metabolic Studies : N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline has been studied in metabolic pathways, particularly in liver microsomes. The research by Gorrod & Patterson (1980) focused on the hydroxylation of similar compounds, revealing significant insights into their metabolic processing.
Material Science
- Thermal Degradation : Investigations on the thermal degradation of compounds related to N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline, such as 1-(N-ethylanilino)-3-phenoxyprop-2-yl acetate, have been conducted by Paterson-Jones (1975). These studies contribute to understanding the stability and degradation of similar structures in material science applications.
Antibacterial and Antifungal Properties
- Antimicrobial Activity : A study by Dahiya, Pathak, & Bhatt (2006) on derivatives of phenoxy acetic acid, closely related to N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline, demonstrated potent antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents.
Photoredox Catalysis
- Photocatalysis Research : The use of N-hydroxyphthalimide, structurally similar to N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline, as a photoredox catalyst was explored by Yadav & Yadav (2016). This research opens avenues for novel synthesis methods in organic chemistry using light.
Mass Spectrometry and Alkylation Studies
- Alkylation and Mass Spectrometry : Research by Ackloo, Harrison, & Terlouw (2004) investigated the alkylation of N-methyl- and N-ethylaniline, which are structurally similar to the compound of interest. This study contributes to our understanding of chemical ionization and mass spectrometric analysis.
properties
IUPAC Name |
3-methyl-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-14(2)18-9-8-16(4)13-19(18)21-11-10-20-17-7-5-6-15(3)12-17/h5-9,12-14,20H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYINNIMXCDNOQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCOC2=C(C=CC(=C2)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(Isopentyloxy)benzyl]-3-isopropoxyaniline](/img/structure/B1385236.png)
![3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline](/img/structure/B1385237.png)
![Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-YL]acetate](/img/structure/B1385242.png)
![7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1385243.png)
![5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1385249.png)
![1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1385250.png)
![[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385251.png)



![N-[2-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine](/img/structure/B1385255.png)


![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline](/img/structure/B1385259.png)